Cas no 1105199-12-9 (N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide)

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide structure
1105199-12-9 structure
Product name:N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No:1105199-12-9
MF:C22H19N3O3S2
Molecular Weight:437.534562349319
CID:5393207

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-[(3,4-Dihydro-3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methoxyphenyl)acetamide
    • N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
    • インチ: 1S/C22H19N3O3S2/c1-25-21(27)20-16(12-18(30-20)14-8-4-3-5-9-14)24-22(25)29-13-19(26)23-15-10-6-7-11-17(15)28-2/h3-12H,13H2,1-2H3,(H,23,26)
    • InChIKey: FOARWZMAXTUQGQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1OC)(=O)CSC1N(C)C(=O)C2SC(C3=CC=CC=C3)=CC=2N=1

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸度系数(pKa): 12.59±0.70(Predicted)

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3382-8314-1mg
N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
1105199-12-9 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-8314-20μmol
N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
1105199-12-9 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3382-8314-15mg
N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
1105199-12-9 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3382-8314-25mg
N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
1105199-12-9 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3382-8314-4mg
N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
1105199-12-9 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-8314-10mg
N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
1105199-12-9 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-8314-5μmol
N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
1105199-12-9 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-8314-30mg
N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
1105199-12-9 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3382-8314-40mg
N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
1105199-12-9 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3382-8314-20mg
N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
1105199-12-9 90%+
20mg
$99.0 2023-04-26

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 関連文献

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamideに関する追加情報

N-(2-Methoxyphenyl)-2-({3-Methyl-4-Oxo-6-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-2-Yl}Sulfanyl)Acetamide: A Comprehensive Overview

The compound CAS No 1105199-12-9, also known as N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities. The structure of this molecule incorporates a thienopyrimidine ring system, a methoxyphenyl group, and an acetamide moiety, making it a versatile compound for further research and development.

The thienopyrimidine core of this compound is a heterocyclic structure that has been extensively studied for its potential in drug design. Recent studies have highlighted the importance of such structures in modulating various cellular pathways, particularly in the context of cancer therapy. The presence of the methoxyphenyl group adds to the compound's hydrophobicity and may enhance its bioavailability when administered as a drug candidate. Additionally, the acetamide group introduces amide bonds, which are known for their stability and ability to form hydrogen bonds with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. For instance, molecular docking studies have revealed that the thienopyrimidine moiety may interact with key enzymes involved in cell proliferation and apoptosis. Furthermore, quantum mechanical calculations have provided insights into the electronic structure of this compound, suggesting potential reactivity under specific conditions.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions and condensation reactions. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. Such methods are not only cost-effective but also environmentally friendly, aligning with the principles of green chemistry.

From a biological standpoint, this compound has shown promising results in preliminary assays targeting kinase enzymes. Kinases play a crucial role in signal transduction pathways, and inhibiting their activity can potentially lead to therapeutic interventions for diseases such as cancer and inflammatory disorders. The sulfanyl group in the molecule is particularly noteworthy as it may act as a bioisostere for other functional groups commonly found in kinase inhibitors.

Moreover, recent research has explored the potential of this compound as a lead molecule for drug discovery programs. By leveraging high-throughput screening techniques, scientists have identified analogs with improved potency and selectivity. These findings underscore the importance of structural modifications in enhancing the therapeutic potential of such compounds.

In conclusion, CAS No 1105199-12-9 represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. Its unique structure and promising biological profile make it an attractive candidate for further research and development. As advancements in chemical synthesis and computational modeling continue to evolve, this compound is likely to play a pivotal role in shaping future drug discovery efforts.

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